7-Chloro-1-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid is a chemical compound belonging to the quinoline class, characterized by its unique structure and potential applications in medicinal chemistry. It is recognized for its biological activity and has been investigated as a proapoptotic agent in cancer therapy, particularly through its interaction with the vascular endothelial growth factor receptor 2 (VEGFR-2) .
The synthesis of 7-Chloro-1-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid typically involves several key reactions:
The synthesis can be monitored using techniques such as nuclear magnetic resonance spectroscopy, which confirms the structural integrity of the synthesized compounds through characteristic proton signals.
The molecular structure of 7-Chloro-1-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid features a chloro substituent at the seventh position of the quinoline ring and a carboxylic acid group at the third position. The structure can be represented as follows:
Key structural data includes:
7-Chloro-1-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid undergoes various chemical reactions relevant to its pharmacological activity:
These reactions are typically carried out under controlled conditions to optimize yield and purity, often utilizing solvents like dimethyl sulfoxide or ethanol.
The mechanism of action for 7-Chloro-1-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid primarily involves:
Studies indicate that derivatives of this compound exhibit varying degrees of potency against cancer cell lines, with specific attention given to structure–activity relationships that enhance efficacy .
Key physical properties include:
Chemical properties include:
7-Chloro-1-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid has several notable applications:
Introduction to the Compound7-Chloro-1-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid (CAS 23789-96-0) is a structurally specialized quinoline derivative serving as a pivotal scaffold for antibacterial and anticancer agents. Its molecular framework (C₁₁H₈ClNO₃; MW 237.64 g/mol) features a carboxylic acid at C3, a ketone at C4, a chlorine atom at C7, and a methyl group at N1, which collectively enable diverse synthetic manipulations [1] .
Table 1: Fundamental Chemical Descriptors
Property | Value |
---|---|
CAS Number | 23789-96-0 |
Molecular Formula | C₁₁H₈ClNO₃ |
Molecular Weight | 237.64 g/mol |
SMILES Notation | O=C(C₁=CN(C)C₂=C(C=CC(Cl)=C₂C₁=O)O |
Storage Conditions | Cold-chain transportation |
The Gould-Jacobs cyclization remains the predominant route for constructing the 4-oxo-1,4-dihydroquinoline core. This three-step sequence begins with the condensation of 4-chloroaniline with diethyl ethoxymethylenemalonate (DEEMM) to form anilinomethylenemalonate 1. Subsequent thermal cyclization in high-boiling diphenyl ether (240–250°C, 1.5 hours) yields ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate (2). Final N1-methylation introduces the critical methyl group [6].
Critical Process Insights:
Table 2: Comparative Yields in Gould-Jacobs Synthesis
Step | Reaction Conditions | Yield |
---|---|---|
Anilinomethylenemalonate Formation | Reflux in open vessel | 86% |
Cyclization to 2 | Conventional heating (diphenyl ether, 250°C) | 95% |
N1-Methylation | K₂CO₃/DMF, methyl iodide, 65°C | 93% |
Ester Hydrolysis | NaOH/THF-H₂O, room temperature | 97% |
N1-Substitution Challenges:The C3-carboxylic acid group electronically deactivates the quinoline nucleus, complicating direct N1-alkylation. Strategic ester protection of the C3 position is essential before introducing the methyl group. Anhydrous dimethylformamide solvent systems with potassium carbonate base prevent ester hydrolysis during alkylation, while sodium iodide promotes alkyl halide reactivity [3] [6].
C7-Halogen Reactivity:The chlorine atom at C7 is highly amenable to nucleophilic displacement, enabling late-stage diversification:
Table 3: Regioselective Protection and Functionalization
Position | Reaction Type | Conditions | Key Outcome |
---|---|---|---|
N1 | Methylation | CH₃I, K₂CO₃, DMF, 65°C, NaI catalyst | Exclusive N-alkylation (no O-alkylation) |
C7 | Nucleophilic displacement | Piperazine, DMF, 65°C | C7-piperazinyl derivatives |
C7 | Electrophilic chlorination | Cl₂, acetic acid | Requires deactivated quinoline core |
Microwave irradiation significantly accelerates key steps but requires optimization to avoid side reactions:
Catalytic Innovations:Copper(I)-catalyzed azide-alkyne cycloadditions ("click chemistry") enable triazole hybrid synthesis on quinoline azides, though not yet applied to this specific molecule [7].
Carboxylate Diversification:The C3-carboxylic acid serves as a handle for generating pharmacologically relevant derivatives:
Hybrid Molecule Construction:The C7 chlorine or C3 acid enables conjugation with bioactive pharmacophores:
Table 4: Derivative Synthesis Methods and Applications
Derivative Type | Synthetic Method | Yield | Potential Application |
---|---|---|---|
C3-Carboxamides | Mixed anhydride coupling with amines | 50–70% | Anticancer agents |
Triazole hybrids | Cu(I)-catalyzed azide-alkyne cycloaddition | 72% | Antibacterial/anticancer hybrids |
C7-Aminopyrrolidinyl | Nucleophilic substitution | 60–85% | Fluoroquinolone antibiotics |
Innovative Pathways:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4